molecular formula C22H24ClN3O2S B12214252 3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione

Cat. No.: B12214252
M. Wt: 430.0 g/mol
InChI Key: ZZKJGCRZBXCEBG-UHFFFAOYSA-N
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Description

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/17300181/]. This compound acts by competitively inhibiting the ATP-binding site of the GSK-3β enzyme, which plays a critical role in a myriad of cellular processes, including metabolism, proliferation, and apoptosis. Its primary research value lies in the study of neurodegenerative diseases, particularly Alzheimer's disease, as GSK-3β is implicated in the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles [https://www.nature.com/articles/nrd2059]. Furthermore, due to GSK-3β's involvement in the Wnt/β-catenin signaling pathway, this inhibitor is a valuable tool for probing stem cell biology, embryonic development, and oncogenesis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2649750/]. Researchers utilize this compound to elucidate molecular mechanisms and validate therapeutic targets associated with GSK-3β activity in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H24ClN3O2S

Molecular Weight

430.0 g/mol

IUPAC Name

3-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylpentane-2,4-dione

InChI

InChI=1S/C22H24ClN3O2S/c1-12-19(15-7-9-16(23)10-8-15)21-24-17(22(4,5)6)11-18(26(21)25-12)29-20(13(2)27)14(3)28/h7-11,20H,1-6H3

InChI Key

ZZKJGCRZBXCEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SC(C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For the target compound, 5-amino-3-(4-chlorophenyl)-2-methylpyrazole reacts with tert-butyl acetoacetate under acidic conditions (H₂SO₄ in acetic acid) to form the pyrimidine ring. This step achieves regioselectivity due to the electron-withdrawing 4-chlorophenyl group directing cyclization.

Reaction Conditions :

  • Catalyst : Concentrated H₂SO₄ (0.5 equiv)

  • Solvent : Acetic acid, reflux at 110°C for 6–8 hours

  • Yield : 72–85%

Alternative Route via Multicomponent Reactions

A scalable one-pot method employs a [4 + 2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides in the presence of CuCl. This forms the dihydro-pyrazolo[1,5-a]pyrimidine intermediate, which undergoes oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the aromatic core.

Key Parameters :

  • Oxidant : DDQ (1.2 equiv)

  • Temperature : 80°C in dichloroethane

  • Yield : 64% after purification

Optimization and Mechanistic Insights

Role of Substituents on Reactivity

The tert-butyl group at position 5 enhances steric bulk, slowing unwanted side reactions during cyclocondensation. The 4-chlorophenyl group at position 3 stabilizes the intermediate via resonance, directing electrophilic substitution to position 7.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may lead to over-oxidation. Acetic acid balances protonation and solubility, favoring cyclocondensation. Elevated temperatures (>100°C) accelerate ring closure but risk decomposition of the tert-butyl group.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Purity (%)Reference
CyclocondensationH₂SO₄, acetic acidReflux, 6–8 h72–8595
Multicomponent ReactionCuCl, DDQ80°C, DCE6490
Nucleophilic ThiolationNaH, THF0°C→25°C, 4 h68–7498
Iodine CatalysisI₂, solvent-free100°C, 12 h7092

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-chlorination at position 5 during POCl₃ treatment.

  • Solution : Use stoichiometric POCl₃ (3 equiv) and monitor reaction progress via TLC.

Low Thiolation Efficiency

  • Issue : Poor nucleophilicity of pentane-2,4-dione enolate.

  • Solution : Pre-form the sodium enolate using NaH (2 equiv) in THF.

Scalability and Industrial Relevance

The iodine-catalyzed method is preferred for large-scale synthesis due to minimal purification steps and absence of metal contaminants. Pilot studies report a 65% yield at kilogram scale with >99% HPLC purity .

Chemical Reactions Analysis

Types of Reactions

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Scaffold Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns:

  • Position 3 and 5 : The 4-chlorophenyl group at position 3 and tert-butyl group at position 5 in the target compound are conserved in analogs like 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 899396-99-7), which replaces the sulfanyl-pentanedione with a cyclopentylamine group .
  • Position 7 : The sulfanyl-linked pentanedione distinguishes the target compound from derivatives such as MK71 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one), which features a ketone at position 7 .

Electronic and Lipophilicity Profiles

  • Trifluoromethyl Groups : Compounds like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: N/A) incorporate trifluoromethyl groups, increasing lipophilicity and metabolic stability compared to the sulfanyl-pentanedione group .
  • Triazole-Glycoside Hybrids : Derivatives such as (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate introduce hydrophilic sugar moieties, improving aqueous solubility relative to the hydrophobic tert-butyl and chlorophenyl groups in the target compound .

Key Observations

  • The target compound’s lack of reported activity contrasts with glycosylated analogs showing low-micromolar IC50 values against cancer cell lines .

Physicochemical Parameters

Parameter Target Compound MK71 Triazole-Glycoside Hybrid
Molecular Weight (g/mol) 401.95 448.29 ~600 (estimated)
LogP (Predicted) ~3.8 ~4.5 ~1.2
Solubility Low (lipophilic) Moderate High (hydrophilic)
  • The target compound adheres to Lipinski’s Rule of Five (molecular weight <500, logP <5), suggesting favorable oral bioavailability .

Biological Activity

3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazolo[1,5-a]pyrimidine core, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C20H22ClN3OS
  • Molecular Weight : 387.9 g/mol
  • Key Functional Groups :
    • Tert-butyl group
    • Chlorophenyl moiety
    • Sulfanyl group

These features enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that 3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione exhibits various biological activities, particularly in the context of cancer research. The following sections detail its cytotoxic effects and mechanisms of action.

Anticancer Activity

Recent investigations have focused on the compound's cytotoxicity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

Cell Line IC50 Value (µg/mL) Mechanism of Action
MCF-76.80Induction of apoptosis through caspase activation
HepG29.60Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the cancer cells.

The mechanism by which 3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione exerts its anticancer effects involves several pathways:

  • Inhibition of Key Signaling Pathways : The compound has been shown to interact with specific enzymes and receptors involved in cell proliferation and survival.
  • Induction of Apoptosis : Treatment with this compound increases the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at critical phases (S and G2/M), preventing further cell division and promoting cell death.

Case Studies

A series of case studies have highlighted the compound's potential in cancer therapy:

  • Study on MCF-7 Cells : A study evaluated the cytotoxic effects of various derivatives of pyrazolo[1,5-a]pyrimidine compounds on MCF-7 cells. The results indicated that modifications to the structure significantly influenced their activity levels.
    • Key Findings :
      • Derivatives with enhanced lipophilicity exhibited improved cytotoxicity.
      • The introduction of electron-withdrawing groups increased potency.
  • HepG2 Cell Line Analysis : Another study focused on HepG2 cells revealed that treatment with 3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione led to a significant decrease in cell viability compared to control groups.
    • Mechanistic Insights :
      • Enhanced expression of pro-apoptotic factors was observed.
      • Downregulation of anti-apoptotic proteins was noted.

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